molecular formula C10H10N2O3 B040167 6-Nitrotryptophol CAS No. 120302-30-9

6-Nitrotryptophol

Cat. No. B040167
M. Wt: 206.2 g/mol
InChI Key: WFCUGFZWUAOXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitrotryptophol is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of tryptophol .


Molecular Structure Analysis

The molecular structure of 6-Nitrotryptophol consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The predicted density of this compound is 1.431±0.06 g/cm3 .


Physical And Chemical Properties Analysis

6-Nitrotryptophol has a predicted density of 1.431±0.06 g/cm3 . Its molecular weight is 206.2 . More detailed physical and chemical properties are not available in the current resources.

properties

IUPAC Name

2-(6-nitro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-5-8(12(14)15)1-2-9(7)10/h1-2,5-6,11,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCUGFZWUAOXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152796
Record name 6-Nitrotryptophol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrotryptophol

CAS RN

120302-30-9
Record name 6-Nitrotryptophol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120302309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitrotryptophol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NITROTRYPTOPHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS4G4VFM4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrotryptophol
Reactant of Route 2
Reactant of Route 2
6-Nitrotryptophol
Reactant of Route 3
Reactant of Route 3
6-Nitrotryptophol
Reactant of Route 4
Reactant of Route 4
6-Nitrotryptophol
Reactant of Route 5
Reactant of Route 5
6-Nitrotryptophol
Reactant of Route 6
6-Nitrotryptophol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.